N-Tert-butylpyrrolidine-2-carboxamide
CAS No.: 938764-12-6
Cat. No.: VC6573229
Molecular Formula: C9H18N2O
Molecular Weight: 170.256
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 938764-12-6 |
|---|---|
| Molecular Formula | C9H18N2O |
| Molecular Weight | 170.256 |
| IUPAC Name | N-tert-butylpyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C9H18N2O/c1-9(2,3)11-8(12)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3,(H,11,12) |
| Standard InChI Key | BNUUSRSYNZFTBX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)C1CCCN1 |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
N-Tert-butylpyrrolidine-2-carboxamide consists of a pyrrolidine ring (a five-membered saturated heterocycle with four methylene groups and one secondary amine) functionalized at the 2-position with a carboxamide group (-CONH-) and at the nitrogen atom with a tert-butyl group (-C(CH₃)₃). The molecular formula C₉H₁₈N₂O corresponds to a molecular weight of 170.26 g/mol .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₈N₂O | |
| SMILES | CC(C)(C)NC(=O)C1CCCN1 | |
| InChIKey | BNUUSRSYNZFTBX-UHFFFAOYSA-N | |
| Predicted CCS ([M+H]+) | 140.8 Ų |
The tert-butyl group introduces steric bulk, potentially influencing binding interactions in biological systems, while the carboxamide may participate in hydrogen bonding .
Synthetic Routes and Optimization
Primary Synthesis
N-Tert-butylpyrrolidine-2-carboxamide is synthesized via amide bond formation between tert-butylamine and pyrrolidine-2-carboxylic acid. A coupling agent such as dicyclohexylcarbodiimide (DCC) facilitates this reaction, followed by purification to isolate the free base. For the hydrochloride salt (C₉H₁₉ClN₂O, MW 206.71 g/mol), the product is treated with hydrochloric acid.
Physicochemical and Spectroscopic Profiles
Collision Cross Section (CCS)
Mass spectrometry data predict CCS values for various adducts, aiding in compound identification. The [M+H]+ ion exhibits a CCS of 140.8 Ų, while [M+Na]+ and [M+K]+ adducts show values of 147.7 Ų and 145.7 Ų, respectively .
Table 2: Predicted CCS Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 171.14918 | 140.8 |
| [M+Na]+ | 193.13112 | 147.7 |
| [M-H]- | 169.13462 | 140.1 |
Solubility and Stability
Solubility data remain unreported, but the hydrochloride salt’s ionic nature likely enhances aqueous solubility compared to the free base. Stability under physiological conditions warrants further investigation.
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